molecular formula C26H32N4O5S B2575294 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-01-7

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2575294
CAS No.: 872976-01-7
M. Wt: 512.63
InChI Key: QRKQLHDAXDMMHE-UHFFFAOYSA-N
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Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct functional groups:

  • N1-substituent: A 2-(1H-indol-3-yl)ethyl group, which introduces an indole moiety known for its prevalence in bioactive molecules (e.g., serotonin, tryptophan derivatives) .

The oxalamide backbone (N,N'-disubstituted ethanediamide) is a common scaffold in flavor chemistry and drug design due to its ability to engage in hydrogen bonding and modulate receptor interactions .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5S/c1-17-13-18(2)24(19(3)14-17)36(33,34)30-11-6-12-35-23(30)16-29-26(32)25(31)27-10-9-20-15-28-22-8-5-4-7-21(20)22/h4-5,7-8,13-15,23,28H,6,9-12,16H2,1-3H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKQLHDAXDMMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anti-inflammatory properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its molecular formula C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S. It contains an indole moiety, which is often associated with various biological activities, and an oxalamide structure that may enhance its pharmacological profile.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant inhibitory effects against human immunodeficiency virus (HIV). A patent describes the synthesis of related compounds that demonstrate efficacy in inhibiting HIV replication, suggesting a potential application for this compound in antiviral therapies .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of indole derivatives demonstrated that certain compounds could inhibit HIV replication effectively. The mechanism was attributed to interference with viral entry or replication processes . While this compound was not directly tested, its structural components align with those known to exhibit such effects.

Case Study 2: Inflammatory Response Modulation

In another investigation into indole derivatives, researchers evaluated their impact on macrophage activation. The study found that specific indole compounds significantly reduced the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential pathway through which this compound could exert anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntiviralIndole derivativesInhibition of HIV replication
Anti-inflammatoryIndole-based compoundsReduction of TNF-α and IL-6 expression

Table 2: Structural Characteristics

ComponentDescription
Indole MoietyAssociated with diverse biological activities
Oxalamide StructurePotentially enhances pharmacological effects

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and functional properties between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Key Applications/Findings Metabolic Stability/Enzyme Interactions
Target Compound 2-(1H-Indol-3-yl)ethyl 3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl Not explicitly stated; inferred roles in flavor or bioactive applications Likely enhanced stability due to bulky mesitylsulfonyl
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavoring agent; replaces MSG in foods (sauces, snacks) Rapid metabolism in hepatocytes; no amide hydrolysis
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM) but not significant in definitive assays Similar to S336; no major hydrolysis observed
Fluorophenyl Analogue 2-methoxyphenethyl 3-(4-fluorophenylsulfonyl)-1,3-oxazinan-2-yl Structural analog with potential solubility differences Fluorophenyl group may reduce steric hindrance vs. mesityl
GMC Series (e.g., GMC-1 to GMC-5) Varied aryl groups 1,3-dioxoisoindolin-2-yl Antimicrobial activity (in vitro); substituents dictate potency No metabolic data; isoindolinyl group may influence activity

Key Findings

Substituent-Driven Bioactivity: The indole group in the target compound may confer receptor-binding properties distinct from S336’s pyridyl or dimethoxybenzyl groups. Indole derivatives are known to interact with neurological or antimicrobial targets . The mesitylsulfonyl group likely enhances metabolic stability compared to smaller sulfonyl groups (e.g., fluorophenyl in ) due to steric hindrance, reducing enzyme accessibility .

Flavor vs. Therapeutic Potential: S336 and S5456 are validated flavor compounds, whereas the target compound’s indole and mesitylsulfonyl groups suggest divergent applications. Indole derivatives are rarely used in flavor chemistry but are prominent in drug discovery (e.g., kinase inhibitors) .

Enzyme Interactions :

  • S5456’s moderate CYP3A4 inhibition contrasts with the target compound’s lack of data. The mesitylsulfonyl group’s bulk may reduce off-target enzyme interactions compared to smaller substituents.

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